1-(Cyanomethyl)cyclopropanecarboxylic acid
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Overview
Description
1-(Cyanomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by a cyclopropane ring substituted with a cyanomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives with cyanomethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using diazo compounds or ylides. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyanomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Cyanomethyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in cyclopropane ring-opening reactions.
Biology: The compound is studied for its potential biological activity and as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)cyclopropanecarboxylic acid involves its interaction with various molecular targets. The compound can undergo cyclopropane ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
- Cyclopropanecarboxylic acid
- 1-Aminocyclopropanecarboxylic acid
- 1-Cyanocyclopropanecarboxylic acid
Comparison: 1-(Cyanomethyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid group on the cyclopropane ring.
Properties
IUPAC Name |
1-(cyanomethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-3-6(1-2-6)5(8)9/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROPGZSACKAOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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